molecular formula C27H26N2O6 B11685281 ethyl 1-butyl-2-methyl-5-{[(3-nitrophenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate

ethyl 1-butyl-2-methyl-5-{[(3-nitrophenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11685281
M. Wt: 474.5 g/mol
InChI Key: ODEKLVKSYQNNLP-UHFFFAOYSA-N
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Description

ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzoindoles This compound is characterized by its unique structure, which includes an indole ring system substituted with various functional groups

Preparation Methods

The synthesis of ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be achieved through a multi-step process involving several key reactions:

Industrial production methods would involve scaling up these reactions while optimizing for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Scientific Research Applications

ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE include other benzoindole derivatives such as:

These compounds share the indole core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of functional groups in ETHYL 1-BUTYL-2-METHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE makes it distinct and versatile for various research applications.

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl 1-butyl-2-methyl-5-(3-nitrobenzoyl)oxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C27H26N2O6/c1-4-6-14-28-17(3)24(27(31)34-5-2)22-16-23(20-12-7-8-13-21(20)25(22)28)35-26(30)18-10-9-11-19(15-18)29(32)33/h7-13,15-16H,4-6,14H2,1-3H3

InChI Key

ODEKLVKSYQNNLP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC)C

Origin of Product

United States

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